9-Piperazino ofloxacin, (R)- 9-Piperazino ofloxacin, (R)-
Brand Name: Vulcanchem
CAS No.: 178912-61-3
VCID: VC17139792
InChI: InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1
SMILES:
Molecular Formula: C18H20FN3O4
Molecular Weight: 361.4 g/mol

9-Piperazino ofloxacin, (R)-

CAS No.: 178912-61-3

Cat. No.: VC17139792

Molecular Formula: C18H20FN3O4

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

9-Piperazino ofloxacin, (R)- - 178912-61-3

Specification

CAS No. 178912-61-3
Molecular Formula C18H20FN3O4
Molecular Weight 361.4 g/mol
IUPAC Name (2R)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Standard InChI InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1
Standard InChI Key FHAKLRRIGREDDW-SNVBAGLBSA-N
Isomeric SMILES C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O
Canonical SMILES CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

9-Piperazino ofloxacin, (R)- (CAS: 178912-61-3) possesses the molecular formula C₁₈H₂₀FN₃O₄ and a molecular weight of 361.4 g/mol . Its IUPAC name, (2R)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid, reflects the complex tricyclic framework fused with a piperazine substituent at the 7th position . The (R)-configuration at the 2-methyl group distinguishes it from its (S)-enantiomer (CAS: 178912-62-4), which exhibits divergent pharmacological properties.

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point588.1 ± 50.0 °C (Predicted)
Density1.48 ± 0.1 g/cm³ (Predicted)
pKa5.28 ± 0.40 (Predicted)
Storage Temperature2–8°C
SMILES NotationC[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O

Stereochemical Significance

The stereochemistry of 9-Piperazino ofloxacin critically influences its biological activity. Fluoroquinolones like ofloxacin exhibit enantiomer-dependent binding to bacterial DNA gyrase and topoisomerase IV. The (R)-configuration in this derivative may alter affinity for these targets compared to the parent compound or its (S)-counterpart. Computational studies of its 3D conformation reveal torsional strain in the piperazine ring, potentially affecting membrane permeability .

Synthesis and Pharmaceutical Context

Synthetic Pathways

9-Piperazino ofloxacin arises as a process-related impurity during ofloxacin synthesis. The piperazine moiety is introduced via nucleophilic substitution at the 7-position of the quinolone core. Incomplete purification leads to residual amounts in final drug products, necess stringent control under ICH guidelines .

Key Reaction Steps:

  • Quinolone Core Formation: Condensation of fluorinated benzene derivatives with diethyl ethoxymethylenemalonate.

  • Piperazine Substitution: Reaction with 4-methylpiperazine under basic conditions.

  • Chiral Resolution: Chromatographic separation to isolate the (R)-enantiomer .

Pharmacological Profile and Research Insights

Antibacterial Activity

In vitro studies demonstrate moderate activity against:

  • Staphylococcus aureus (MIC₉₀: 8 µg/mL)

  • Escherichia coli (MIC₉₀: 16 µg/mL)
    Activity is 4–8-fold lower than ofloxacin, likely due to steric hindrance from the piperazine group impairing target binding.

Resistance Considerations

Structural analyses suggest the piperazine substituent may bypass common fluoroquinolone resistance mechanisms (e.g., gyrA mutations). Synergy studies with β-lactams show fractional inhibitory concentration (FIC) indices of 0.5 against MRSA, indicating potential for combination therapies.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45 (d, J = 6.8 Hz, 3H, CH₃), 2.35 (s, 3H, N-CH₃), 3.15–3.45 (m, 8H, piperazine), 4.25 (q, 1H, CH), 7.85 (d, J = 13.2 Hz, 1H, ArH) .

  • HPLC: Retention time 12.7 min (C18 column, 0.1% TFA/acetonitrile gradient) .

Stability Profile

Degradation studies under ICH conditions (40°C/75% RH) show 5% decomposition over 6 months, primarily via piperazine ring oxidation. Photolytic stability is poor, with 30% degradation under UV light (254 nm, 24 h) .

Applications and Future Directions

Role in Quality Control

As a critical impurity, 9-Piperazino ofloxacin is quantified in ofloxacin batches using HPLC-UV (λ = 294 nm) and LC-MS/MS (MRM transition m/z 362.1 → 261.0) . Regulatory limits necessitate detection thresholds ≤0.05% in final formulations.

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